molecular formula C9H8BrNO2 B1275009 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one CAS No. 27170-93-0

3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B1275009
CAS No.: 27170-93-0
M. Wt: 242.07 g/mol
InChI Key: ZXIXDDXYXCANPH-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is a compound belonging to the benzo[d]oxazole family, which is known for its diverse pharmacological activities. This compound features a benzo[d]oxazole core with a bromoethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biochemical Analysis

Biochemical Properties

3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves the formation of covalent bonds with the active sites of enzymes, leading to inhibition or modulation of their activity. For instance, this compound can act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other substrates .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell survival and growth . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to the active sites of enzymes, forming covalent bonds that inhibit their activity. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression. For instance, the inhibition of cytochrome P450 enzymes by this compound can result in the accumulation of substrates and altered metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can induce toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where certain dosages lead to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular components . The effects on metabolic flux and metabolite levels are significant, as the inhibition of key enzymes can lead to the accumulation of substrates and altered metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via membrane transporters, where it can accumulate in specific cellular compartments . The distribution within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins that facilitate its localization .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . The localization within subcellular compartments can also influence its stability and degradation, affecting its overall efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one typically involves the halogenation of benzo[d]oxazol-2(3H)-one. A common method includes the selective mono-halogenation using environmentally benign protocols. For instance, chloro- and bromo-substituted benzo[d]oxazol-2(3H)-ones can be prepared within an hour with high yields (75%-93%) using a green and energy-efficient method .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient halogenation techniques are likely employed to ensure high yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The benzo[d]oxazole core can participate in oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromoethyl group.

Scientific Research Applications

3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one is unique due to its specific bromoethyl substituent, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

3-(2-bromoethyl)-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIXDDXYXCANPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403694
Record name 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27170-93-0
Record name 3-(2-Bromoethyl)-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-bromoethyl)-2,3-dihydro-1,3-benzoxazol-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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